N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide
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Overview
Description
N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of benzyloxy, ethoxyphenyl, and benzylsulfanyl groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide typically involves the condensation of 4-(benzyloxy)-3-ethoxybenzaldehyde with 2-(benzylsulfanyl)propanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the benzylsulfanyl group may interact with thiol groups in proteins, leading to modifications that affect protein function.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- N’-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}aceto hydrazide
- N’-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Uniqueness
N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C26H28N2O3S |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C26H28N2O3S/c1-3-30-25-16-23(14-15-24(25)31-18-21-10-6-4-7-11-21)17-27-28-26(29)20(2)32-19-22-12-8-5-9-13-22/h4-17,20H,3,18-19H2,1-2H3,(H,28,29)/b27-17+ |
InChI Key |
QPTUQFCPZYGLGB-WPWMEQJKSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)SCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)SCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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